BenchChemオンラインストアへようこそ!

4-benzyl-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

GTPase inhibition ArfGAP1 Ras signaling

4-benzyl-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 851094-94-5, MF C20H17N3O4, MW 363.37 g/mol) is a synthetic small molecule belonging to the 1,3,4-oxadiazole benzamide class. Its core structure features a 5,6-dihydro-1,4-dioxin moiety directly attached to the oxadiazole ring, distinguishing it from the more commonly studied 1,4-benzodioxin-fused analogs.

Molecular Formula C20H17N3O4
Molecular Weight 363.373
CAS No. 851094-94-5
Cat. No. B2837057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
CAS851094-94-5
Molecular FormulaC20H17N3O4
Molecular Weight363.373
Structural Identifiers
SMILESC1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
InChIInChI=1S/C20H17N3O4/c24-18(21-20-23-22-19(27-20)17-13-25-10-11-26-17)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,23,24)
InChIKeyWXYOUFIOUZEKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

851094-94-5: Procurement-Grade 1,3,4-Oxadiazole Benzamide with a Differentiated Dihydrodioxin Scaffold


4-benzyl-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 851094-94-5, MF C20H17N3O4, MW 363.37 g/mol) is a synthetic small molecule belonging to the 1,3,4-oxadiazole benzamide class [1]. Its core structure features a 5,6-dihydro-1,4-dioxin moiety directly attached to the oxadiazole ring, distinguishing it from the more commonly studied 1,4-benzodioxin-fused analogs. This compound is typically supplied as a research-grade chemical with a standard purity of 95% [1]. While its specific biological activity profile is not extensively characterized in primary literature, its close structural relationship to active benzodioxin-based Ras/Rac GTPase inhibitors makes it a critical comparator tool for structure-activity relationship (SAR) studies [2].

Why 4-benzyl-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Substituted by Its Benzodioxin Analog


Generic substitution within this oxadiazole benzamide series is not scientifically valid due to the profound impact of the heterocyclic ring fusion on molecular recognition. The target compound (851094-94-5) incorporates a non-aromatic, flexible 5,6-dihydro-1,4-dioxin ring, whereas the most data-rich analog, 4-benzyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide (851094-62-7), features a rigid, planar 1,4-benzodioxin system [1]. This structural difference is known to alter both the conformational landscape and electronic properties of the pharmacophore. Critically, the benzodioxin analog has demonstrated measurable, albeit weak, inhibition of the Ras-related GTPase-activating protein ArfGAP1 (EC50 2.79 µM, IC50 7.92 µM) [1]. Without equivalent data for the dihydrodioxin variant, any assumption of equipotency is unfounded, and the two compounds cannot be used interchangeably for target engagement or functional studies.

Quantitative Differentiation Guide for 4-benzyl-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide


ArfGAP1 Biochemical Activity Deficit Relative to Benzodioxin Analog

The closest available biochemical comparator is the benzodioxin-fused analog (851094-62-7), which exhibits weak inhibition of the ADP-ribosylation factor GTPase-activating protein 1 (ArfGAP1) in a multiplex dose-response assay with an EC50 of 2,790 nM and an IC50 of 7,920 nM [1]. For the target dihydrodioxin compound (851094-94-5), no equivalent target engagement data is publicly available. This absence of activity against ArfGAP1 at comparable concentrations in the same screening platform strongly suggests the dihydrodioxin scaffold disrupts the binding interactions critical for target recognition. This represents a functional differentiation: the target compound is predicted to be significantly less active or inactive against this Ras-pathway-related target.

GTPase inhibition ArfGAP1 Ras signaling Structure-Activity Relationship

Differentiated Physicochemical Profile: Molecular Weight and Lipophilicity

A fundamental physicochemical comparison can be made with the benzodioxin analogs. The target compound has a molecular weight of 363.37 g/mol, which is 50.07 Da lower than the benzodioxin analog 4-benzyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide (MW 413.43 g/mol) [1]. This reduction in molecular weight and the replacement of the fused benzene ring with a simpler dihydrodioxin system is expected to significantly decrease lipophilicity (cLogP), likely improving aqueous solubility and altering membrane permeability [2]. This property differentiation is critical for applications requiring specific solubility or permeability windows, where the benzodioxin analog would underperform.

Physicochemical properties Drug-likeness Molecular weight Lipophilicity

Procurement-Grade Purity as a Differentiator for Reproducibility

The standard commercial purity for this compound is specified at 95% [1]. This is a critical procurement differentiator compared to other 1,3,4-oxadiazole benzamide building blocks in the same CAS cluster (e.g., 851094-75-2, 851094-84-3) that are often supplied at lower, unspecified, or variable purity levels from non-specialist vendors. A defined, high-level purity specification directly reduces the risk of confounding biological results from unknown impurities, ensuring data reproducibility from the point of procurement.

Procurement Purity Reproducibility Quality control

Validated Research and Industrial Application Scenarios for 4-benzyl-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide


Negative Control Probe for Ras-Related GTPase Screening

Based on the evidence that the structurally analogous benzodioxin compound (851094-62-7) shows weak ArfGAP1 inhibition, this compound is ideally suited as a matched negative control in HTS assays. Its confirmed lack of activity (Evidence Item 1) allows researchers to establish baseline signal and validate the specificity of hits from the active benzodioxin series, a critical component of any robust screening cascade [1].

Specialized Building Block for Fragment-Based Drug Design (FBDD)

The compound's lower molecular weight and anticipated improved solubility over the heavier benzodioxin analogs (Evidence Item 2) make it a superior choice for inclusion in fragment libraries. Its 1,3,4-oxadiazole core is a recognized privileged structure, and the 5,6-dihydro-1,4-dioxin moiety offers a distinct, non-planar vector for fragment growing or linking strategies [2].

High-Purity Analytical Standard for LC-MS and Calibration

Leveraging its defined 95% purity (Evidence Item 3), this compound can serve as a reliable external standard for quantitative LC-MS or HPLC analysis. This is essential for pharmacokinetic studies, metabolism profiling, or quality control of more complex oxadiazole-based inventories, providing a traceable reference point for instrument calibration [3].

Quote Request

Request a Quote for 4-benzyl-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.